
6-chloro-N,N-dimethylpyrimidin-4-amine
Overview
Description
6-Chloro-N,N-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C6H8ClN3 and a molecular weight of 157.60 g/mol . It is a halogenated heterocycle, specifically a pyrimidine derivative, which has garnered interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N-dimethylpyrimidin-4-amine typically involves the chlorination of N,N-dimethylpyrimidin-4-amine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the pyrimidine ring. Common reagents used in this process include thionyl chloride or phosphorus oxychloride, which act as chlorinating agents .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate are commonly used under basic conditions to facilitate the substitution reaction.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine results in the formation of an N-substituted pyrimidine derivative .
Scientific Research Applications
Medicinal Chemistry
6-chloro-N,N-dimethylpyrimidin-4-amine serves as a versatile precursor in the synthesis of pharmaceutical compounds. Its structural features allow it to participate in various chemical reactions, making it valuable for drug development.
Key Pharmacological Activities
- Antiviral Activity : Compounds structurally related to this compound have shown significant antiviral activity against influenza viruses by inhibiting viral RNA polymerase, leading to decreased viral load in infected cells.
- Anticancer Properties : Research indicates that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells, through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Testing : In vitro studies revealed effective antimicrobial action against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Agrochemicals
The compound has potential applications in the development of pesticides and herbicides. Its ability to interact with biological targets makes it a candidate for creating agrochemical agents that can effectively manage pest populations while minimizing environmental impact.
Material Science
In material science, this compound is utilized in the synthesis of advanced materials with specific electronic properties. Its unique structure allows for modifications that can lead to materials suitable for electronic applications.
Case Study 1: Antiviral Efficacy
A study demonstrated that compounds related to this compound exhibited significant antiviral activity against influenza viruses. The mechanism was attributed to the inhibition of viral RNA polymerase, which led to a decrease in viral load within infected cells.
Case Study 2: Anticancer Properties
Research indicated that this compound could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The antiproliferative effect was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 3: Antimicrobial Testing
In vitro studies showed that this compound exhibited effective antimicrobial action against both Gram-positive and Gram-negative bacteria. The results suggested its potential as a lead compound for antibiotic development, with zones of inhibition comparable to standard antibiotics.
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
Application Area | Key Findings |
---|---|
Medicinal Chemistry | Antiviral activity against influenza viruses; anticancer properties; antimicrobial efficacy |
Agrochemicals | Potential use in developing pesticides and herbicides |
Material Science | Utilization in synthesizing advanced materials with specific electronic properties |
Mechanism of Action
The mechanism of action of 6-chloro-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
- 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine
- 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
- 2-Chloro-N,N,5-trimethylpyrimidin-4-amine
Uniqueness
6-Chloro-N,N-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective nucleophilic substitution and its potential biological activities make it a valuable compound in various fields of research .
Biological Activity
6-Chloro-N,N-dimethylpyrimidin-4-amine (C6H8ClN3) is a pyrimidine derivative that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C6H8ClN3
- Molecular Weight : 157.601 g/mol
- SMILES Notation : CN(C)C1=CC(=NC=N1)Cl
- InChIKey : WAGVAZQFCOMORW-UHFFFAOYSA-N
The compound features a chlorine atom at the 6-position and two methyl groups at the N,N-dimethyl position on the pyrimidine ring, which significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in nucleic acid synthesis, disrupting DNA and RNA replication processes. This mechanism is crucial for its potential antimicrobial and antiviral applications.
- Receptor Binding : It can bind to nucleophilic sites on various receptors, leading to modulation of biological pathways associated with cell growth and proliferation.
Biological Activities
The compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies indicate that it possesses significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Antiviral Activity : Similar compounds have demonstrated the ability to inhibit viral replication, suggesting potential applications in antiviral drug development.
- Anticancer Properties : Preliminary research suggests that this compound may have anticancer effects, although further studies are needed to elucidate these properties fully.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Effective against various bacterial strains | |
Antiviral | Inhibits viral replication | |
Anticancer | Potential to inhibit cancer cell growth |
Case Study: Antiviral Efficacy
A study conducted on structurally similar compounds reported that derivatives of pyrimidines, including this compound, exhibited significant antiviral activity against several viruses by inhibiting their replication mechanisms. The research highlighted the compound's potential as a lead structure for designing new antiviral agents targeting specific viral enzymes.
Synthesis and Applications
The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time compared to traditional methods . Its applications extend beyond pharmaceuticals; it is also used in agrochemicals and dyes due to its stability and reactivity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-chloro-N,N-dimethylpyrimidin-4-amine, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : A common approach involves palladium-catalyzed amination of chloro-substituted pyrimidines with dimethylamine. Key steps include:
- Catalyst selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like Xantphos.
- Solvent optimization : Use polar aprotic solvents (e.g., DMF, THF) at 80–100°C.
- Monitoring : Track reaction progress via TLC (silica gel, UV visualization) .
- Yield improvement : Adjust stoichiometry of dimethylamine (1.5–2.0 equivalents) and reduce competing side reactions by degassing solvents .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino and chloro groups). For example, the chloro group at C6 induces distinct deshielding in adjacent protons .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₆H₈ClN₃, [M+H]⁺ = 158.0484) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How can researchers assess purity and potential impurities in this compound?
- Methodological Answer :
- Chromatographic methods : Compare retention times in TLC (silica gel, ethyl acetate/hexane eluent) or HPLC against standards .
- Spectroscopic analysis : Detect impurities via LC-MS or residual solvent peaks in NMR .
- Elemental analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can X-ray crystallography and computational modeling elucidate the structural features of this compound?
- Methodological Answer :
- Crystallography : Use SHELX programs for structure refinement. Key parameters include:
- Hydrogen bonding : Intramolecular N–H⋯N interactions stabilize the pyrimidine ring (bond length ~2.98 Å) .
- Dihedral angles : Analyze substituent orientation (e.g., dimethylamino vs. chloro groups) to predict reactivity .
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to compare experimental vs. theoretical bond lengths .
Q. What strategies link structural modifications of this compound to biological activity?
- Methodological Answer :
- Structure-activity relationship (SAR) : Replace chloro with fluoro or nitro groups to modulate electron-withdrawing effects. For example:
- Antimicrobial activity : Nitro derivatives show enhanced activity against Gram-positive bacteria .
- Hydrogen bonding : Substituents at C5 (e.g., trifluoromethyl) improve binding to target enzymes .
- Docking studies : Use AutoDock Vina to simulate interactions with bacterial dihydrofolate reductase (DHFR) .
Q. How can researchers resolve contradictions in synthetic yields or analytical data across studies?
- Methodological Answer :
Properties
IUPAC Name |
6-chloro-N,N-dimethylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGVAZQFCOMORW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551615 | |
Record name | 6-Chloro-N,N-dimethylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31058-83-0 | |
Record name | 6-Chloro-N,N-dimethyl-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31058-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N,N-dimethylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-N,N-dimethylpyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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